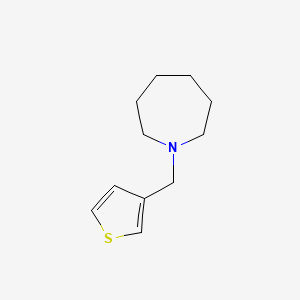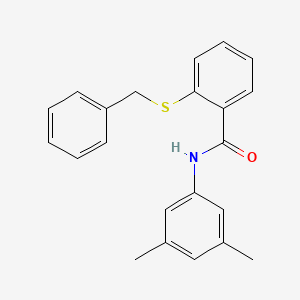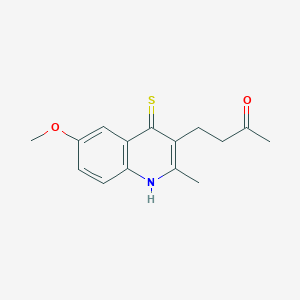
N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide, also known as CCDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. CCDC is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C15H18ClNO.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide has also been shown to bind to the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide has also been shown to inhibit the growth of cancer cells in vitro. In addition, N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide has been shown to have herbicidal properties and to promote the growth of certain plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide in lab experiments include its high purity and solubility in organic solvents. However, the limitations of using N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide include its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide. In medicine, further research is needed to determine the potential of N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide as a pain-relieving drug and as a treatment for cancer. In agriculture, further research is needed to determine the potential of N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide as a herbicide and plant growth regulator. In material science, further research is needed to explore the potential of N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide as a building block for the synthesis of new materials.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide involves the reaction of 5-chloro-2-methylbenzoic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then converted to N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide through a coupling reaction with 1,1'-carbonyldiimidazole. This method has been optimized to yield high purity N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide with good yields.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in various fields. In medicine, N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new pain-relieving drugs. N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides. N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide has also been investigated for its potential use as a plant growth regulator, as it has been shown to promote the growth of certain plants.
In material science, N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide has been studied for its potential use as a building block for the synthesis of new materials, such as polymers and liquid crystals.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-6-7-11(14)8-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFLGNYGTXOAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(3,4-dimethoxyphenyl)acryloyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5883305.png)
![N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)

![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5883338.png)
![1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5883348.png)
![methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5883352.png)

![2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5883357.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5883363.png)


